4-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine
Overview
Description
4-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine is an organic compound with the molecular formula C15H17NO3 It is characterized by the presence of a phenylamine group attached to a methoxy-phenoxy-ethoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and 4-bromoaniline.
Etherification: The first step involves the etherification of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol.
Amination: The 2-(2-methoxyphenoxy)ethanol is then reacted with 4-bromoaniline in the presence of a base such as potassium carbonate to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.
Substitution: The phenylamine group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
4-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine involves its interaction with specific molecular targets and pathways. The phenylamine group can interact with enzymes and receptors, modulating their activity. The methoxy-phenoxy-ethoxy chain can enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)ethylamine: This compound has a similar structure but lacks the phenylamine group.
4-(2-Methoxyethyl)phenol: This compound has a similar ether linkage but differs in the functional groups attached to the aromatic ring.
Uniqueness
4-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine is unique due to its combination of a phenylamine group with a methoxy-phenoxy-ethoxy chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-(2-methoxyphenoxy)ethoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-17-14-4-2-3-5-15(14)19-11-10-18-13-8-6-12(16)7-9-13/h2-9H,10-11,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAJWEMCIKBOIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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